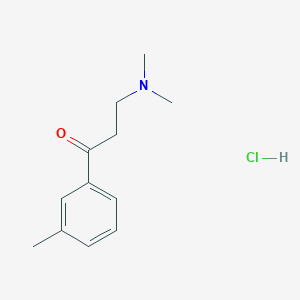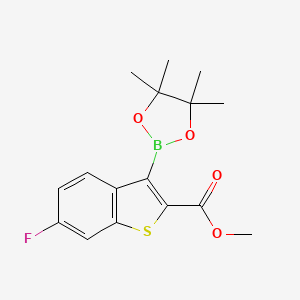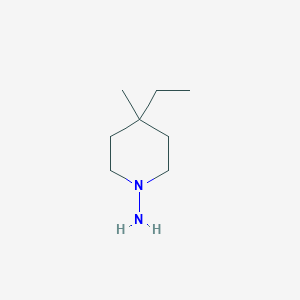
4-Methylene-7-(trifluoromethyl)isochromane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylene-7-(trifluoromethyl)isochromane is a chemical compound with the molecular formula C11H9F3O It is characterized by the presence of a trifluoromethyl group attached to the isochromane ring system
Vorbereitungsmethoden
The synthesis of 4-Methylene-7-(trifluoromethyl)isochromane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as substituted benzaldehydes and trifluoromethylated reagents.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods ensure the efficient and scalable production of this compound.
Analyse Chemischer Reaktionen
4-Methylene-7-(trifluoromethyl)isochromane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted isochromane derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired outcomes.
Wissenschaftliche Forschungsanwendungen
4-Methylene-7-(trifluoromethyl)isochromane has a wide range of scientific research applications, including:
Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is utilized in the development of advanced materials and agrochemicals, leveraging its trifluoromethyl group for enhanced properties.
Wirkmechanismus
The mechanism of action of 4-Methylene-7-(trifluoromethyl)isochromane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme inhibition, receptor binding, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
4-Methylene-7-(trifluoromethyl)isochromane can be compared with other similar compounds, such as:
4-Methyl-7-(trifluoromethyl)isochromane: This compound lacks the methylene group, resulting in different reactivity and applications.
4-Methylene-7-(difluoromethyl)isochromane:
4-Methylene-7-(trifluoromethyl)chromane: The chromane ring system provides a different structural framework, leading to variations in reactivity and applications.
Eigenschaften
Molekularformel |
C11H9F3O |
|---|---|
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
4-methylidene-7-(trifluoromethyl)-1H-isochromene |
InChI |
InChI=1S/C11H9F3O/c1-7-5-15-6-8-4-9(11(12,13)14)2-3-10(7)8/h2-4H,1,5-6H2 |
InChI-Schlüssel |
LPGOJKHPEWTEAX-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1COCC2=C1C=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B13900999.png)
![2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one](/img/structure/B13901013.png)







![Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13901050.png)


![Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901068.png)
